methanone CAS No. 81254-81-1](/img/structure/B14423254.png)
[2-(Benzyloxy)phenyl](2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)phenylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a thiazolidinone moiety. The presence of both aromatic and heterocyclic components in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)phenylmethanone typically involves the reaction of 2-(benzyloxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(Benzyloxy)phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, 2-(Benzyloxy)phenylmethanone is being investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may lend themselves to applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact pathways and molecular interactions are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic alcohol with a similar phenyl structure.
p-Hydroxyphenylethanol: A phenolic compound with hydroxyl groups.
4-Hydroxybenzaldehyde: An aromatic aldehyde with hydroxyl and formyl groups.
Uniqueness
What sets 2-(Benzyloxy)phenylmethanone apart from these similar compounds is its thiazolidinone moiety, which imparts unique chemical and biological properties. This heterocyclic component allows for a broader range of chemical reactions and potential bioactivities, making it a versatile compound for various applications.
Properties
CAS No. |
81254-81-1 |
|---|---|
Molecular Formula |
C17H15NO2S2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2-phenylmethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C17H15NO2S2/c19-16(18-10-11-22-17(18)21)14-8-4-5-9-15(14)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI Key |
RYAAMYXHMYMWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
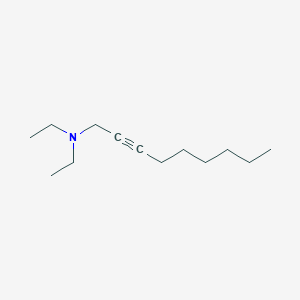
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
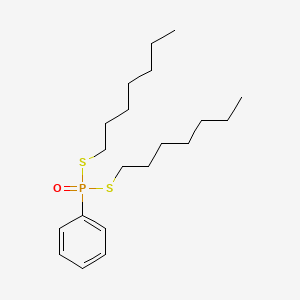

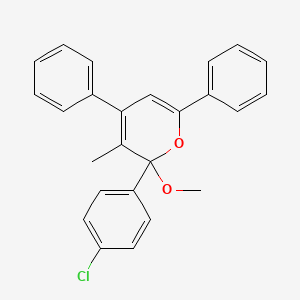
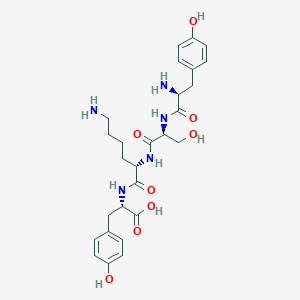
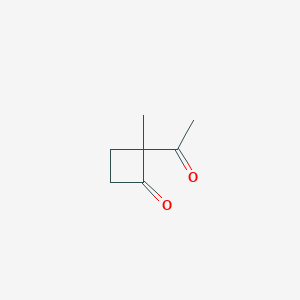

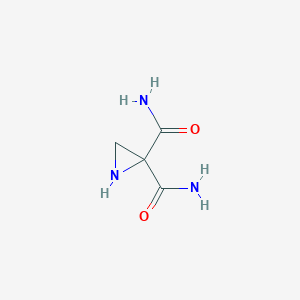

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
